![molecular formula C17H16FeN2 B2718234 2-Ferrocenylbenzimidazole CAS No. 34830-88-1](/img/structure/B2718234.png)
2-Ferrocenylbenzimidazole
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Overview
Description
2-Ferrocenylbenzimidazole is a compound that has gained significant attention in the field of chemistry due to its unique properties and potential applications. It is a member of the ferrocene family, which is a class of organometallic compounds that contain a central iron atom sandwiched between two cyclopentadienyl rings. The incorporation of the ferrocene moiety into the benzimidazole ring results in a molecule that exhibits interesting redox properties, making it a promising candidate for various applications.
Scientific Research Applications
Anticancer Activity
2-Ferrocenylbenzimidazole derivatives have shown promising results in the field of cancer research . They have been found to form favorable binding interactions with oncoprotein receptors . A 2-ferrocenyl-1propylbenzimidazole derivative was developed and screened for cytotoxic effects against moderately active breast cancer cell lines .
Antimalarial Activity
Ferrocene compounds, including 2-Ferrocenylbenzimidazole, have been reported as potent compounds useful as antimalarial agents when hybridized with other pharmaceutical scaffolds . Drugs such as ferroquine were developed from ferrocene and chloroquine .
Antimicrobial Activity
2-Ferrocenylbenzimidazole derivatives have also been found to exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
Antifungal Activity
In addition to their antimicrobial properties, 2-Ferrocenylbenzimidazole derivatives have also shown antifungal activities . This broadens their potential use in the medical field .
Use in Dye-Sensitized Solar Cells
2-Ferrocenylbenzimidazole has been used as a photosensitizer in TiO2-based dye-sensitized solar cells (DSSCs) . The synthesized dyes have been exploited due to their enhanced absorption bands and intensities . The assembly fabricated using 1 showed the best performance with an overall conversion efficiency η of 5.81%, Jsc of 12.74 mA cm −2, and Voc of −0.648 V .
Drug Resistance
The challenge with drugs available for the treatment of chronic diseases like malaria and cancer is drug toxicity and resistance . Ferrocene compounds, including 2-Ferrocenylbenzimidazole, have been hybridized with other compounds resulting in compounds with enhanced biological activity . This could potentially help in overcoming drug resistance .
Mechanism of Action
Target of Action
2-Ferrocenylbenzimidazole has been experimentally shown to form favorable binding interactions with oncoprotein receptors . This compound’s primary targets are these oncoprotein receptors, which play a crucial role in the regulation of cell growth and division .
Mode of Action
The interaction of 2-Ferrocenylbenzimidazole with its targets involves the formation of binding interactions with the oncoprotein receptors . This interaction can lead to changes in the function of these receptors, potentially disrupting the processes of cell growth and division .
Biochemical Pathways
The downstream effects of this interaction could include alterations in cell proliferation and potentially the induction of cell death .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound, which in turn would influence its efficacy .
Result of Action
The molecular and cellular effects of 2-Ferrocenylbenzimidazole’s action primarily involve alterations in cell growth and division due to its interaction with oncoprotein receptors . A derivative of 2-Ferrocenylbenzimidazole has been screened for cytotoxic effects against moderately active breast cancer cell lines, suggesting potential anticancer activity .
properties
IUPAC Name |
cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-yl-1H-benzimidazole;iron |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2.C5H6.Fe/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12;1-2-4-5-3-1;/h1-5,7-8H,6H2,(H,13,14);1-4H,5H2; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRNZHGUSSNHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1.C1C=CC=C1C2=NC3=CC=CC=C3N2.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FeN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 86277468 |
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